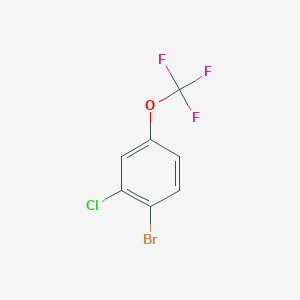

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene

描述

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9) is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃O and a molecular weight of 275.45 g/mol. Its structure features a benzene ring substituted with bromine (position 1), chlorine (position 2), and a trifluoromethoxy group (position 4) . Key physicochemical properties include:

- Boiling point: 212.4°C at 760 mmHg

- Density: 1.743 g/cm³

- Hazard profile: Includes warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H320), and respiratory irritation (H335) .

This compound is classified as a fluorinated building block, widely used in organic synthesis, particularly in coupling reactions and as a precursor for liquid crystals and pharmaceuticals. It is commercially available in varying purities (99%–99.999%) and packaging configurations (e.g., 1g to 500g) from suppliers like American Elements and CymitQuimica .

属性

IUPAC Name |

1-bromo-2-chloro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRFVMOJVRRZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696761 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892845-59-9 | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromination of Trifluoromethoxyaniline Derivatives Followed by Deamination

A well-documented method involves the bromination of 2- or 4-trifluoromethoxyaniline under acidic conditions with brominating agents that release electrophilic bromine (Br⁺) species. This method is detailed in patent WO2007107820A2:

- Step 1: Bromination is performed in the presence of a weak acid such as acetic acid, using brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI).

- Step 2: The reaction temperature is maintained between 0 and 5 °C to favor regioselective monobromination.

- Step 3: The intermediate bromo-trifluoromethoxyaniline is then subjected to deamination to replace the amino group with hydrogen, yielding the desired bromo-trifluoromethoxybenzene.

Key findings from the patent include:

| Parameter | Details |

|---|---|

| Starting material | 2- or 4-trifluoromethoxyaniline |

| Brominating agent | N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) |

| Acid medium | Acetic acid (weak acid) |

| Temperature | 0–5 °C (room temperature can lead to mixtures) |

| Reaction time | Slow addition of bromine over 2 hours |

| Analysis method | GC-MS with RTX-5MS column |

| Selectivity | High regioselectivity for monobromination |

This method effectively produces 1-bromo-3-trifluoromethoxybenzene as an intermediate, which can be further functionalized to introduce the chlorine substituent at the 2-position.

Chlorination and Bromination Sequence

While direct literature on the preparation of 1-bromo-2-chloro-4-(trifluoromethoxy)benzene is limited, analogous strategies from related halogenated trifluoromethoxybenzenes suggest:

- Step 1: Introduction of the trifluoromethoxy group onto a chlorinated benzene ring or vice versa.

- Step 2: Selective bromination at the ortho position relative to the trifluoromethoxy substituent.

This approach may involve:

- Use of electrophilic chlorinating agents (e.g., sulfuryl chloride, N-chlorosuccinimide) to install chlorine at the 2-position.

- Subsequent bromination using NBS or elemental bromine under controlled conditions.

Industrial and Laboratory Scale Considerations

Industrial synthesis typically optimizes these reactions for yield, purity, and environmental factors:

- Use of continuous flow reactors to control reaction times and temperatures precisely.

- Employment of automated synthesis platforms for reproducibility.

- Purification by recrystallization or chromatography to isolate the desired regioisomer.

Comparative Data Table on Preparation Parameters

Research Findings and Analytical Data

- GC-MS Analysis: Used for monitoring reaction progress and verifying regioselectivity in bromination steps.

- NMR Spectroscopy: Provides structural confirmation of substitution patterns.

- Chromatographic Techniques: Employed for separation of isomeric mixtures when reaction conditions are less selective.

化学反应分析

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The trifluoromethoxy group can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Applications

1.1 Drug Synthesis Intermediates

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is instrumental in the synthesis of several bioactive compounds, particularly in the development of pharmaceuticals targeting various diseases. Notably, it is used as an intermediate in the synthesis of selective estrogen receptor degraders (SERDs), which are crucial in treating hormone-dependent cancers such as breast cancer.

Case Study: Brilanestrant

- Compound : Brilanestrant

- Target : Estrogen receptor degradation

- Effective Concentration : 0.7 nM

- Synthesis Pathway : Utilizes this compound as a key precursor for constructing the SERD framework, demonstrating its effectiveness in modulating estrogen receptor activity .

Agrochemical Applications

2.1 Pesticide Development

The trifluoromethoxy group enhances the biological activity of agrochemicals, making this compound a valuable intermediate in pesticide synthesis. Compounds derived from this structure have shown improved efficacy against various pests.

Case Study: Trifluoromethoxy Herbicides

- Application : Development of herbicides with enhanced selectivity and potency.

- Mechanism : The trifluoromethoxy moiety increases lipophilicity, improving absorption and translocation within plant systems.

The synthesis of this compound typically involves halogenation reactions and can be achieved through various methods:

4.1 Halogenation Processes

- Chlorination/Fusion Method : Chlorination of benzene derivatives followed by fluorination using anhydrous hydrogen fluoride to introduce the trifluoromethoxy group.

4.2 Reaction Conditions

- Reagents : Chlorinating agents, anhydrous HF

- Catalysts : Various Lewis acids can be employed to enhance reaction rates.

作用机制

The mechanism of action of 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes.

Pathways Involved: It may affect signaling pathways by modulating the activity of key proteins, leading to downstream effects on gene expression and cellular function.

相似化合物的比较

1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7)

- Molecular formula : C₇H₄BrF₃O

- Molecular weight : 241.01 g/mol

- Boiling point : 80°C at 50 mmHg .

- Applications : Reacts with lithium diisopropylamide (LIDA) to generate aryl lithium intermediates for dehydrobenzene synthesis .

- Key difference : Lacks the chlorine substituent at position 2, reducing steric hindrance and altering electronic properties.

1-Bromo-3-(trifluoromethoxy)benzene

- Applications : Used in Pd-catalyzed direct arylations with heteroarenes (e.g., benzothiophene, imidazopyridines), yielding coupling products in 69–93% efficiency .

- Key difference : The trifluoromethoxy group at position 3 directs reactivity toward meta-substituted products, unlike the para-substituted target compound.

Substituent Identity and Reactivity

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (CAS: 261951-96-6)

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)

1-Bromo-3-chloro-4-(trifluoromethoxy)benzene

- Applications : Demonstrated in Pd-catalyzed reactions with imidazo[1,2-b]pyridazine, yielding products in 93% yield despite additional fluorine substitution .

- Key difference : The chlorine at position 3 (vs. position 2 in the target compound) alters regioselectivity in cross-coupling reactions.

Data Table: Comparative Analysis

Key Findings

Substituent Position : Chlorine at position 2 in the target compound enhances electrophilicity at the bromine site compared to methyl or fluorine substituents, favoring nucleophilic aromatic substitution .

Steric Effects : The methyl-substituted analogue (C₈H₆BrF₃O) exhibits lower reactivity in coupling reactions due to increased steric hindrance .

Electronic Effects : Fluorine’s electron-withdrawing nature in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene accelerates cross-coupling kinetics compared to chlorine .

Synthetic Utility : The target compound’s trifluoromethoxy group improves thermal stability and lipophilicity, making it valuable in liquid crystal and pharmaceutical synthesis .

生物活性

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This unique combination of substituents imparts distinct chemical properties that influence its biological activity. The compound has garnered interest for its potential applications in pharmaceuticals and agrochemicals, particularly due to its interactions with various biological targets.

- Molecular Formula : C₇H₃BrClF₃O

- Molecular Weight : 317.53 g/mol

The presence of halogen atoms (bromine and chlorine) enhances the compound's reactivity, allowing it to participate in various chemical interactions that are crucial for its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to the modulation of biochemical pathways, influencing processes such as cell proliferation and apoptosis.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical cellular processes. For instance, it may interfere with topoisomerase II activity, which is essential for DNA replication and repair .

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially influencing signal transduction pathways involved in cancer progression and other diseases.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives containing trifluoromethoxy groups can enhance binding affinity to DNA, leading to increased apoptosis in cancer cells .

Antifungal Activity

Preliminary studies suggest that this compound may possess antifungal properties, making it a candidate for further investigation in the development of antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated benzenes, including this compound:

常见问题

Q. What are the standard synthetic methodologies for preparing 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene in laboratory settings?

The compound is synthesized via halogenation and cross-coupling reactions. Key methods include:

- Electrophilic bromination : Reacting a precursor (e.g., 2-chloro-4-(trifluoromethoxy)benzene) with bromine (Br₂) in the presence of FeBr₃ or Fe catalysts under controlled temperatures (40–60°C) .

- Sonogashira coupling : Utilizing 4-iodo-1-(trifluoromethoxy)benzene with alkynes in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and copper co-catalysts. This method achieves yields up to 78% under inert atmospheres .

- Stepwise functionalization : Sequential introduction of bromo and chloro groups via nucleophilic substitution, optimized using aprotic solvents (DMF, THF) and bases (K₂CO₃) .

Key Considerations :

- Monitor reaction kinetics to avoid over-halogenation.

- Use TLC or GC-MS to track intermediate formation .

Q. What purification techniques are recommended for this compound after synthesis?

Post-synthesis purification involves:

- Recrystallization : Using ethanol or hexane/ethyl acetate mixtures to isolate high-purity crystals .

- Column chromatography : Silica gel with eluents like hexane:ethyl acetate (9:1) to separate halogenated byproducts .

- Distillation : For large-scale purification, fractional distillation under reduced pressure (e.g., 0.1 mmHg, 133–140°C) .

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., δ 7.42 ppm for aromatic protons adjacent to electron-withdrawing groups) .

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 374 [M⁺]) and fragmentation patterns .

- IR spectroscopy : Identify C-Br (550 cm⁻¹) and C-Cl (750 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELX programs (e.g., SHELXL) are employed for structure refinement:

- Data input : Import intensity data (HKL files) and define unit cell parameters using SHELXPRO .

- Refinement cycles : Apply least-squares minimization to optimize atomic coordinates and displacement parameters. Use the

L.S.command to handle high-resolution data (>1.0 Å) . - Validation : Analyze R-factors (R₁ < 0.05) and residual electron density maps to detect disorder or twinning .

Case Study : A related trifluoromethoxybenzene derivative refined with SHELXL achieved a final R-factor of 0.021, confirming anisotropic displacement parameters for halogen atoms .

Q. How does the substitution pattern influence its biological activity and interaction with enzymes like CYP1A2?

- Enzyme inhibition : The trifluoromethoxy group enhances lipophilicity, facilitating binding to cytochrome P450 enzymes (e.g., CYP1A2). Inhibition constants (Kᵢ) for similar compounds range from 0.5–5 µM, affecting drug metabolism .

- Structural analysis : Electron-withdrawing groups (Br, Cl) stabilize π-π stacking with aromatic residues in enzyme active sites. Molecular docking studies reveal binding energies of -8.2 kcal/mol .

Q. What strategies are effective in resolving contradictory data in its reaction kinetics?

Contradictions in kinetic data (e.g., rate constants varying with solvent polarity) can be addressed by:

- Control experiments : Replicate reactions under inert conditions to rule out oxidative side reactions .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict transition states and validate experimental activation energies .

- Isotopic labeling : Track halogen displacement pathways using ⁸¹Br/³⁷Cl NMR .

Q. How does the trifluoromethoxy group affect its electronic properties and reactivity in cross-coupling reactions?

- Electronic effects : The -OCF₃ group withdraws electron density via induction (-I effect), reducing the benzene ring’s electron richness. Hammett constants (σₚ = 0.52) correlate with slower Suzuki coupling rates compared to methoxy derivatives .

- Reactivity trends : In Sonogashira reactions, the trifluoromethoxy group stabilizes Pd intermediates, enabling coupling at lower temperatures (60°C vs. 80°C for non-fluorinated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。